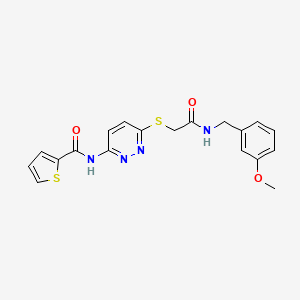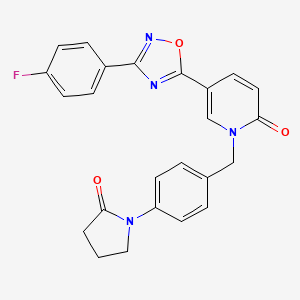
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Desai et al. (2016) discusses the design and synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs. These compounds, including structures similar to the one , were evaluated for antimicrobial activity and cytotoxicity, showing potent antibacterial and antifungal properties (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Prediction of Biological Activity
Kharchenko et al. (2008) reported on the synthesis of novel bicyclic systems with 1,2,4-oxadiazole rings, predicting their biological activity. These systems, which relate closely to the structure of interest, highlight the potential pharmacological applications of such compounds (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
Research by Zhang et al. (2005) identified a novel apoptosis inducer within a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, showing potential as anticancer agents. Their work provides insight into how structural modifications, like those in the given compound, can enhance biological activity against cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antimicrobial and Antitubercular Activity
Shingare et al. (2022) conducted a study on benzene sulfonamide pyrazole oxadiazole derivatives, which shares structural similarities with the compound of interest, showcasing their potential as antimicrobial and antitubercular agents. Their research emphasizes the compound's relevance in addressing infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-19-8-5-17(6-9-19)23-26-24(32-27-23)18-7-12-21(30)28(15-18)14-16-3-10-20(11-4-16)29-13-1-2-22(29)31/h3-12,15H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFJBLWFOHKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
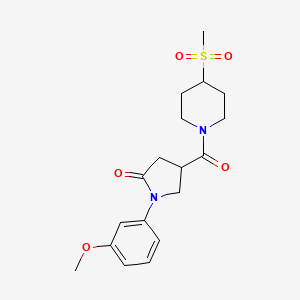
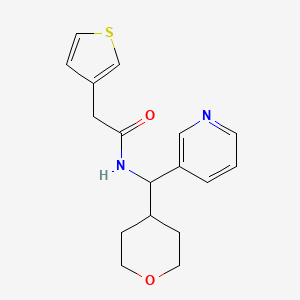

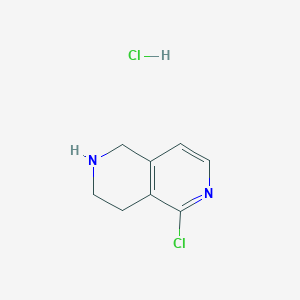

![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)
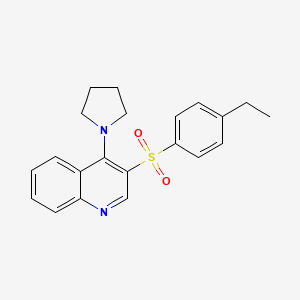
![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)
